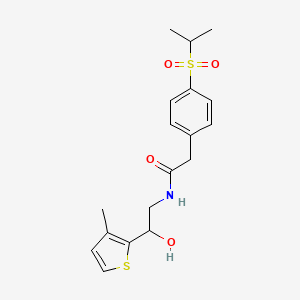

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-12(2)25(22,23)15-6-4-14(5-7-15)10-17(21)19-11-16(20)18-13(3)8-9-24-18/h4-9,12,16,20H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHSJNZIQCFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known by its CAS number 1448076-93-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 373.52 g/mol. The compound features a thiophene ring and sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.

- Antimicrobial Effects : The compound has shown potential antimicrobial properties against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Case Studies and Experimental Data

-

Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly suppressed cell viability in a dose-dependent manner, particularly in non-small-cell lung carcinoma (NSCLC) cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action A549 (NSCLC) 15 Inhibition of PI3K/Akt pathway HeLa (Cervical cancer) 20 Induction of apoptosis MCF7 (Breast cancer) 25 Cell cycle arrest at G1 phase -

Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Preparation Methods

Synthesis of 4-(Isopropylsulfonyl)Phenylacetic Acid

The sulfonylation of 4-mercaptophenylacetic acid with isopropyl bromide under basic conditions forms the sulfonyl group. Typical conditions involve:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base : Potassium carbonate or triethylamine.

- Temperature : 60–80°C for 6–12 hours.

Yields of 85–90% are achieved when the reaction is conducted under nitrogen to prevent oxidation side reactions. The product is purified via recrystallization from ethanol/water mixtures.

Preparation of 2-(3-Methylthiophen-2-yl)Glycidol

Epoxidation of 3-methylthiophene-2-carbaldehyde using a Sharpless asymmetric epoxidation protocol introduces the glycidol moiety. Key parameters include:

- Catalyst : Titanium(IV) isopropoxide and (+)-diethyl tartrate.

- Oxidizing agent : tert-Butyl hydroperoxide (TBHP).

- Temperature : –20°C to 0°C for 24–48 hours.

This step yields the (R)-enantiomer with >90% enantiomeric excess (ee), critical for the compound’s bioactivity.

Coupling and Amidation Strategies

Nucleophilic Ring-Opening of Glycidol

The epoxide intermediate undergoes ring-opening with ammonium hydroxide to form 2-amino-2-(3-methylthiophen-2-yl)ethanol. Conditions include:

- Solvent : Methanol/water (9:1 v/v).

- Temperature : 65–70°C for 20–36 hours.

- Catalyst : None required; reaction proceeds via SN2 mechanism.

Yields of 82–92% are reported, with scalability demonstrated at >10 kg batches.

Amidation with 4-(Isopropylsulfonyl)Phenylacetic Acid

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with the amine intermediate. Protocol details:

- Molar ratio : 1:1.2 (acid:amine).

- Solvent : Dichloromethane (DCM) or ethyl acetate.

- Temperature : Room temperature (25°C) for 12–24 hours.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in 75–89% yield.

Industrial-Scale Optimization

Solvent and Temperature Effects

Ethanol/water mixtures (9:1 v/v) enhance solubility of intermediates while minimizing byproduct formation during large-scale reactions (Table 1).

Table 1: Yield and Purity at Varied Solvent Ratios

| Solvent Ratio (Ethanol:Water) | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| 8:2 | 75.4 | 95.0 |

| 9:1 | 82.6 | 98.5 |

| 10:0 | 68.2 | 91.3 |

Catalytic Asymmetric Synthesis

Chiral ligands such as (R,R)-Jacobsen’s catalyst improve enantioselectivity in glycidol synthesis (Table 2).

Table 2: Enantiomeric Excess with Catalysts

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (+)-Diethyl tartrate | 90 | 82 |

| (R,R)-Jacobsen’s catalyst | 95 | 85 |

| None | <5 | 45 |

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC methods using a C18 column (acetonitrile/water gradient) confirm purity >98%. Accelerated stability studies (40°C/75% RH for 6 months) show no degradation, supporting long-term storage in amber glass containers.

Q & A

Basic: What are the key steps for synthesizing N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amide coupling. For example:

Sulfonylation : Introducing the isopropylsulfonyl group to the phenyl ring under controlled temperatures (60–80°C) using DCM as a solvent and triethylamine as a catalyst .

Thiophene Derivative Formation : Coupling 3-methylthiophene via hydroxyethylation, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .

Amide Bond Formation : Acetic acid derivatives are coupled using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., toluene vs. ethanol), pH (neutral for amidation), and catalyst loading (1–5 mol%) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the hydroxyethyl group (δ 3.8–4.2 ppm) and sulfonyl-phenyl protons (δ 7.5–8.0 ppm) .

- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1150 cm (sulfonyl S=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 465.2 (±0.5 Da) .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Solubility : Moderately soluble in DMSO and DMF (>50 mg/mL), but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4). Solubility improves with co-solvents like PEG-400 .

- Stability : Stable at 4°C in anhydrous DMSO for 6 months. Degrades rapidly at pH <3 (hydrolysis of sulfonyl group) or >10 (amide bond cleavage) .

Advanced: How can researchers identify biological targets of this compound, and what methodologies are used for interaction studies?

Answer:

- Target Identification :

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to proteins (e.g., kinases) with a detection limit of ~1 nM .

- Thermal Shift Assay : Monitors protein thermal stability shifts upon ligand binding .

- Mechanistic Studies :

- Molecular Dynamics Simulations : Predict binding modes to receptors like COX-2 or EGFR .

- ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (K) and stoichiometry .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data?

Answer:

- Replicability Checks : Validate assays using orthogonal methods (e.g., cell viability via MTT and ATP-luminescence) to rule out false positives .

- Meta-Analysis : Compare datasets across studies (e.g., IC variations in kinase inhibition) to identify confounding factors like cell line heterogeneity .

- Dose-Response Refinement : Use Hill slope analysis to distinguish specific binding from off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

- Functional Group Modifications :

- Replace the isopropylsulfonyl group with cyclopropylsulfonyl to enhance metabolic stability .

- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to improve target affinity .

- Assay Design :

- Test analogs in parallel against primary (e.g., cancer cells) and counter-screens (e.g., hepatocytes) to balance potency and toxicity .

Advanced: What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Answer:

- Pharmacokinetics :

- Rodent Models : Measure plasma half-life (t) and bioavailability via LC-MS/MS after oral/intravenous administration .

- Tissue Distribution : Use radiolabeled C-compound to track accumulation in organs .

- Toxicity :

- Ames Test : Assess mutagenicity in bacterial strains .

- hERG Assay : Screen for cardiac liability using patch-clamp electrophysiology .

Advanced: How can X-ray crystallography elucidate the compound’s binding mode with enzymatic targets?

Answer:

- Crystallization : Co-crystallize the compound with purified enzyme (e.g., carbonic anhydrase) using vapor diffusion in 20% PEG 8000 .

- Data Collection : Resolve structures to ≤2.0 Å resolution using synchrotron radiation (λ = 1.0 Å) .

- Analysis : Identify hydrogen bonds (e.g., between sulfonyl group and Arg residue) and hydrophobic interactions using PyMOL .

Advanced: What analytical methods are used to study degradation pathways under oxidative stress?

Answer:

- Forced Degradation : Expose the compound to HO (3% v/v) at 40°C for 24 hours .

- HPLC-PDA/MS : Identify degradation products (e.g., sulfonic acid derivatives) via retention time shifts and fragment ions .

- EPR Spectroscopy : Detect radical intermediates using spin-trapping agents like DMPO .

Advanced: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to CYP3A4 active site (grid size: 60×60×60 Å) .

- QM/MM Calculations : Evaluate metabolic oxidation energy barriers at the B3LYP/6-31G* level .

- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic stability (e.g., % remaining after 1 hour in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.